molecular formula C12H3Cl5O B3065717 1,3,4,7,8-Pentachlorodibenzofuran CAS No. 58802-16-7

1,3,4,7,8-Pentachlorodibenzofuran

Cat. No. B3065717
CAS RN: 58802-16-7
M. Wt: 340.4 g/mol
InChI Key: ORSUQGVCWLXKLZ-UHFFFAOYSA-N
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Description

1,3,4,7,8-Pentachlorodibenzofuran is a type of polychlorinated dibenzofuran (PCDF), which is a family of organic compounds where one or several of the hydrogens in the dibenzofuran structure are replaced by chlorines . It is a toxic compound detected in domestic meat and poultry . It can be used as purified standards for analytical, toxic, and biological studies of these environmental contaminants .


Molecular Structure Analysis

The molecular formula of 1,3,4,7,8-Pentachlorodibenzofuran is C12H3Cl5O . The structure of this compound is also available as a 2D Mol file .


Physical And Chemical Properties Analysis

1,3,4,7,8-Pentachlorodibenzofuran is a solid . It is insoluble in water .

Scientific Research Applications

Environmental Detoxification

1,3,4,7,8-Pentachlorodibenzofuran (PeCDF) is a concern for environmental health due to its toxic properties. Research by Liu and Fennell (2008) explored the dechlorination of hexachlorodibenzofuran, which resulted in the formation of 1,3,4,7,8-PeCDF. This process was found to be a detoxification reaction, highlighting the potential use of bacterial reductive dechlorination for bioremediation of polychlorinated dibenzofurans (PCDD/Fs) (Liu & Fennell, 2008).

Cancer Research

Zhang et al. (2009) investigated the role of the aryl hydrocarbon receptor (AhR) as a target for chemotherapy in estrogen receptor-negative breast cancer. They found that compounds including 2,3,4,7,8-PeCDF induced CYP1A1 and inhibited the proliferation of breast cancer cell lines. This suggests the potential use of AhR modulators, like 1,3,4,7,8-PeCDF, in developing treatments for certain types of breast cancer (Zhang et al., 2009).

Toxicity and Carcinogenicity Studies

Apostoli, Bergonzi, and Catalani (2011) reviewed the literature on polychlorinated dibenzofurans (PCDFs), including 1,3,4,7,8-PeCDF. They focused on its identification and exposure assessment, noting its classification as carcinogenic to humans due to sufficient evidence of carcinogenicity in experimental animals and specific action mechanisms (Apostoli, Bergonzi, & Catalani, 2011).

Mechanism of Action

1,3,4,7,8-Pentachlorodibenzofuran significantly increases aryl hydrocarbon hydroxylase (AHH) activity in the lung but not in the liver . It induces the expression of genes encoding the cytochrome P450 (CYP) isoforms CYP1A1 and CYP1A2 in primary human hepatocytes .

Safety and Hazards

1,3,4,7,8-Pentachlorodibenzofuran is toxic; inhalation, ingestion, or skin contact with the material may cause severe injury or death . Contact with molten substance may cause severe burns to skin and eyes . Effects of contact or inhalation may be delayed . Fire may produce irritating, corrosive, and/or toxic gases .

properties

IUPAC Name

1,3,4,7,8-pentachlorodibenzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H3Cl5O/c13-5-1-4-9(3-6(5)14)18-12-10(4)7(15)2-8(16)11(12)17/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORSUQGVCWLXKLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)OC3=C2C(=CC(=C3Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H3Cl5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20207534
Record name 1,3,4,7,8-Pentachlorodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20207534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,4,7,8-Pentachlorodibenzofuran

CAS RN

58802-16-7
Record name 1,3,4,7,8-Pentachlorodibenzofuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058802167
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,4,7,8-Pentachlorodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20207534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,4,7,8-PENTACHLORODIBENZOFURAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O1M260BDDK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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